1-(4-Hydroxybenzoyl)piperidin-4-one
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Overview
Description
. It is characterized by the presence of a benzene ring attached to a piperidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with piperidin-4-one in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybenzoyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives of the compound, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of diseases such as cancer and diabetes.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxybenzoyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Hydroxybenzoyl)piperidin-4-one can be compared with other similar compounds, such as 1-(3-Hydroxybenzoyl)piperidin-4-one and 1-(2-Hydroxybenzoyl)piperidin-4-one. While these compounds share structural similarities, they may exhibit different biological activities and properties due to the position of the hydroxyl group on the benzene ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological effects.
Properties
IUPAC Name |
1-(4-hydroxybenzoyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMVULLVKJCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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